molecular formula C32H38 B14327073 2,2'-(Dodecane-1,12-diyl)dinaphthalene CAS No. 102745-34-6

2,2'-(Dodecane-1,12-diyl)dinaphthalene

Cat. No.: B14327073
CAS No.: 102745-34-6
M. Wt: 422.6 g/mol
InChI Key: RZWRUOJHBCFXME-UHFFFAOYSA-N
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Description

1,12-Bis(2-naphthyl)dodecane is an organic compound characterized by the presence of two naphthyl groups attached to a dodecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,12-Bis(2-naphthyl)dodecane typically involves the reaction of 2-naphthol with a dodecane derivative. One common method is the condensation of 2-naphthol with 1,12-dibromododecane in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 1,12-Bis(2-naphthyl)dodecane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1,12-Bis(2-naphthyl)dodecane.

Chemical Reactions Analysis

Types of Reactions

1,12-Bis(2-naphthyl)dodecane can undergo various chemical reactions, including:

    Oxidation: The naphthyl groups can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the naphthyl groups to dihydronaphthalenes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Dihydronaphthalenes

    Substitution: Various substituted naphthyl derivatives

Scientific Research Applications

1,12-Bis(2-naphthyl)dodecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,12-Bis(2-naphthyl)dodecane and its derivatives involves interactions with specific molecular targets. For example, its antimalarial activity is attributed to its ability to interfere with the phospholipid metabolism of the malaria parasite . The compound may also interact with other biological pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,12-Bis(2-naphthyl)dodecane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

102745-34-6

Molecular Formula

C32H38

Molecular Weight

422.6 g/mol

IUPAC Name

2-(12-naphthalen-2-yldodecyl)naphthalene

InChI

InChI=1S/C32H38/c1(3-5-7-9-15-27-21-23-29-17-11-13-19-31(29)25-27)2-4-6-8-10-16-28-22-24-30-18-12-14-20-32(30)26-28/h11-14,17-26H,1-10,15-16H2

InChI Key

RZWRUOJHBCFXME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCCCCCCCCCCCC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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